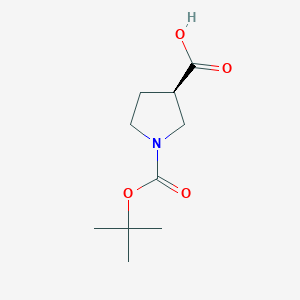

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMRQBJUFWFQLX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363687 | |

| Record name | (3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72925-16-7 | |

| Record name | 1-(1,1-Dimethylethyl) (3R)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72925-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid

CAS Number: 72925-16-7

This technical guide provides a comprehensive overview of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, a chiral building block crucial in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and illustrates its role in key biological signaling pathways.

Chemical and Physical Properties

This compound, also known as N-Boc-L-β-proline, is a white to off-white crystalline powder.[1][2] Its chemical structure features a pyrrolidine ring with a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a rigid cyclic scaffold, a key functional group, and a stereochemically defined center makes it a valuable synthetic intermediate.[3]

Physicochemical Data[1][2][4][5]

| Property | Value |

| CAS Number | 72925-16-7 |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

| Melting Point | 138-143 °C |

| Boiling Point | 337.2 °C at 760 mmHg |

| Density | 1.201 g/cm³ |

| Flash Point | 157.7 °C |

| Optical Activity | [α]/D -15.0, c = 0.5% in chloroform |

| Storage Temperature | 2-8°C |

| Solubility | Soluble in organic solvents like dichloromethane, less soluble in water. |

Synonyms[4][5]

-

(R)-1-Boc-pyrrolidine-3-carboxylic acid

-

N-Boc-L-β-proline

-

(3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

-

(R)-1-N-Boc-beta-proline

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical for its applications. One common strategy involves the asymmetric Michael addition of nitroalkanes to α,β-unsaturated esters, followed by cyclization and reduction.

Representative Synthesis via Asymmetric Michael Addition

A concise and atom-economical method for synthesizing derivatives of pyrrolidine-3-carboxylic acid involves an organocatalytic enantioselective Michael addition. This approach utilizes readily available starting materials to create the chiral pyrrolidine scaffold with high enantiomeric excess.

Experimental Protocol:

-

Michael Addition: To a solution of a 4-alkyl-substituted 4-oxo-2-enoate in an appropriate solvent, a nitroalkane is added in the presence of a chiral organocatalyst (e.g., a diarylprolinol silyl ether). The reaction mixture is stirred at a controlled temperature until the starting material is consumed.

-

Cyclization and Reduction: The resulting Michael adduct is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as H₂ gas with a palladium catalyst (e.g., Pd/C) in a suitable solvent like methanol. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the pyrrolidine ring.

-

Boc Protection: The secondary amine of the pyrrolidine-3-carboxylic acid ester is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Hydrolysis: Finally, the ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent (e.g., THF/methanol). Acidification of the reaction mixture yields the final product, this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The rigid, chiral structure of this compound makes it an invaluable scaffold for synthesizing a variety of biologically active molecules.[3]

µ-Opioid Receptor Agonists

Peptides incorporating this constrained β-proline analog have been investigated as potent and selective agonists for the µ-opioid receptor.[4] The rigidity of the pyrrolidine ring can lock the peptide backbone into a bioactive conformation, enhancing receptor binding and signaling, which is crucial for developing novel analgesics.[4]

µ-Opioid Receptor Signaling Pathway:

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade. This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit modulates ion channels, leading to decreased calcium influx and increased potassium efflux. These events collectively result in neuronal hyperpolarization and reduced neurotransmitter release, producing analgesic effects.

Caption: Simplified µ-opioid receptor signaling pathway.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

Derivatives of this compound are key components in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. DPP-IV is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Mechanism of DPP-IV Inhibition in Glucose Homeostasis:

Following food intake, GLP-1 is released from the gut and stimulates the pancreas to produce insulin and reduce glucagon secretion in a glucose-dependent manner. DPP-IV rapidly degrades GLP-1. DPP-IV inhibitors block this degradation, thereby prolonging the action of GLP-1 and improving glycemic control.

Caption: Mechanism of DPP-IV inhibitors in glucose control.

Experimental Protocol: Peptide Synthesis

The following is a generalized protocol for the solution-phase synthesis of a dipeptide using this compound.

Materials:

-

This compound

-

Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

Triethylamine (TEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM)

Procedure:

-

Preparation of the Amino Component: Suspend the amino acid methyl ester hydrochloride (1.0 eq.) in DCM. Cool the suspension to 0°C and add TEA (1.1 eq.). Stir the mixture for 15 minutes at 0°C to neutralize the hydrochloride salt.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C and add the coupling agent (DCC or EDC, 1.1 eq.). Stir the mixture at 0°C for 30 minutes to form the activated ester.

-

Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the amino component solution from step 1. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the urea byproduct (if DCC was used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure dipeptide.

This technical guide highlights the significance of this compound as a versatile and valuable building block in modern drug discovery and development. Its unique structural features and chirality provide a robust platform for the synthesis of complex and biologically active molecules.

References

- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, a key building block in the synthesis of peptidomimetics and other bioactive molecules.[1] This document presents quantitative data in a structured format, details the experimental protocols for determining these properties, and includes a workflow diagram for the physical characterization of chemical compounds.

Chemical Identity and Structure

-

IUPAC Name: (3R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

-

Synonyms: (R)-1-Boc-pyrrolidine-3-carboxylic acid, (R)-N-Boc-pyrrolidine-3-carboxylic acid, N-Boc-D-beta-proline[2]

-

Chemical Structure:

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | White to off-white or gray-white solid, powder to crystal form[1][4] |

| Melting Point | 98 - 143 °C (range observed across different sources)[1][4] |

| Boiling Point | 337.2 °C at 760 mmHg (Predicted)[1][3] |

| Density | Approximately 1.201 g/cm³[3] |

| pKa | Approximately 4-5 (for the carboxylic acid group)[4][5]; Predicted: 4.47 ± 0.20[1] |

| Optical Rotation | [α]/D -15.0°, c = 0.5% in chloroform |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.[1][4] Slightly soluble in water.[6][7] |

| Storage Temperature | 2-8 °C[1][3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8] This is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first appearance of liquid to the complete melting of the solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: The solid sample must be completely dry and finely powdered.[8] A small amount of the compound is ground into a fine powder using a mortar and pestle.[8]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[9]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

For an unknown compound, a rapid initial heating is performed to determine an approximate melting range.[9]

-

A second, fresh sample is then heated rapidly to about 20°C below the approximate melting point.[9]

-

The heating rate is then slowed to 1-2°C per minute.[9]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Principle: The solubility of a compound is determined by observing its ability to dissolve in various solvents. "Like dissolves like" is a fundamental principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. The presence of acidic or basic functional groups can be inferred from solubility in aqueous acid or base solutions.

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Graduated pipettes or cylinders

-

Litmus paper or pH meter

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a test tube.[10]

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10]

-

If the compound dissolves, its solubility in water is noted. The pH of the aqueous solution can be tested with litmus paper to determine if the compound is acidic or basic.[11][12]

-

-

Solubility in Organic Solvents:

-

The same procedure is repeated with various organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) to assess solubility in non-aqueous media.

-

-

Acid-Base Solubility:

-

If the compound is insoluble in water, its solubility is tested in 5% aqueous NaOH and 5% aqueous HCl.[10]

-

Solubility in 5% NaOH suggests the presence of an acidic functional group (like a carboxylic acid).[11]

-

Solubility in 5% HCl indicates the presence of a basic functional group (like an amine).[11]

-

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is of primary interest.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acidic protons have been neutralized by the base, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point).[13][14]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

Procedure:

-

Instrument Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: A known quantity of the compound is dissolved in a suitable solvent (often a co-solvent like methanol-water for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] The solution may be purged with nitrogen to remove dissolved CO₂.[15]

-

Titration:

-

Data Analysis:

-

The pH is plotted against the volume of titrant added.

-

The equivalence point (the point of maximum slope) is identified from the titration curve.

-

The pKa is determined from the pH at the half-equivalence point.[13]

-

Optical rotation is a characteristic property of chiral molecules and is used to determine their enantiomeric purity.

Principle: A polarimeter measures the angle by which a plane-polarized light beam is rotated when it passes through a solution of an optically active compound.[17] The specific rotation [α] is a standardized value calculated from the observed rotation, taking into account the concentration of the solution and the path length of the sample cell.[18]

Apparatus:

-

Polarimeter

-

Polarimeter cell (of a known path length, typically 1 dm)

-

Volumetric flask

-

Analytical balance

-

Syringes

Procedure:

-

Instrument Preparation: The polarimeter is turned on and allowed to warm up.[19]

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) in a volumetric flask.[19] The concentration is calculated in g/mL.[19]

-

Blank Measurement: The polarimeter cell is filled with the pure solvent, ensuring no air bubbles are present.[19][20] The cell is placed in the polarimeter, and the instrument is zeroed.[19]

-

Sample Measurement: The cell is rinsed and filled with the sample solution, again avoiding air bubbles.[19][20] The cell is placed in the polarimeter, and the observed rotation (α) is measured.[19]

-

Calculation of Specific Rotation: The specific rotation is calculated using the following formula: [α] = α / (l × c) where:

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound.

Caption: Workflow for the Physical Characterization of a Chemical Compound.

This guide provides essential information on the physical properties of this compound and the standard methodologies for their determination. This data is fundamental for researchers and scientists in the fields of medicinal chemistry and drug development for the consistent and effective use of this versatile building block.

References

- 1. nbinno.com [nbinno.com]

- 2. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 72925-16-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. (R)-N-Boc-Pyrrolidine-3-Carboxylic Acid | High Purity Chemical Supplier in China | Applications, Properties & Safety Information [chemheterocycles.com]

- 5. (R)-1-Tert-Butoxycarbonyl-Pyrrolidine-3-Carboxylic Acid | Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [chemheterocycles.com]

- 6. chembk.com [chembk.com]

- 7. (3S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 20. rudolphresearch.com [rudolphresearch.com]

Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid: A Technical Guide

Introduction

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, commonly referred to as (R)-N-Boc-β-proline, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and inherent chirality make it a valuable component in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulations of the carboxylic acid functionality. This technical guide provides an in-depth overview of various synthetic strategies for the preparation of this important molecule, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Synthetic Strategies

Several synthetic routes to this compound have been developed, ranging from the protection of a commercially available chiral precursor to more complex multi-step and enantioselective syntheses. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and cost-effectiveness.

N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid

The most direct and common method for the synthesis of this compound involves the protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out under basic conditions.

Experimental Protocol:

A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with ether. The combined ether extracts are washed, dried, and concentrated to

Spectroscopic Data and Analysis of (R)-1-Boc-pyrrolidine-3-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-pyrrolidine-3-carboxylic acid, a chiral building block essential in pharmaceutical and drug development research. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for (R)-1-Boc-pyrrolidine-3-carboxylic acid. The data presented is a composite of experimentally observed and predicted values to provide a thorough analytical overview.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | COOH |

| 3.55 - 3.75 | m | 2H | H-5 |

| 3.35 - 3.50 | m | 2H | H-2 |

| 2.95 - 3.10 | m | 1H | H-3 |

| 2.15 - 2.30 | m | 2H | H-4 |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178.0 | COOH |

| ~154.5 | N-COO- |

| ~80.5 | C(CH₃)₃ |

| ~46.5 | C-5 |

| ~44.0 | C-2 |

| ~41.0 | C-3 |

| ~29.5 | C-4 |

| 28.4 | C(CH₃)₃ |

Table 3: FTIR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| 2975 - 2870 | C-H stretch (Aliphatic) |

| ~1740 | C=O stretch (Carboxylic Acid) |

| ~1690 | C=O stretch (Boc carbamate) |

| ~1400 | O-H bend |

| 1365 | C-H bend (t-butyl) |

| ~1160 | C-O stretch |

Table 4: Mass Spectrometry Data

| Technique | Mode | m/z | Assignment |

| ESI | Negative | 214.1 | [M-H]⁻ |

| ESI | Positive | 216.1 | [M+H]⁺ |

| ESI | Positive | 159.1 | [M-C₄H₈+H]⁺ |

| ESI | Positive | 116.1 | [M-Boc+H]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

Objective: To elucidate the molecular structure and confirm the presence of key functional groups.

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-1-Boc-pyrrolidine-3-carboxylic acid and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[1]

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

-

Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid (R)-1-Boc-pyrrolidine-3-carboxylic acid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[2]

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.[2]

-

-

Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of (R)-1-Boc-pyrrolidine-3-carboxylic acid in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass-to-charge (m/z) range (e.g., 50-300).

-

Data Analysis: Determine the m/z of the molecular ion and characteristic fragment ions. The fragmentation of Boc-protected amino acids often involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (R)-1-Boc-pyrrolidine-3-carboxylic acid.

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Suppliers and Synthetic Applications of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as (R)-N-Boc-β-proline, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its constrained pyrrolidine ring and the presence of both a carboxylic acid and a Boc-protected amine make it a valuable component in the synthesis of peptidomimetics and other bioactive molecules. This guide provides an in-depth overview of commercial suppliers, key physicochemical properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The following table summarizes key information from several suppliers. Pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (R)-1-Boc-3-pyrrolidinecarboxylic acid | 72925-16-7 | 97% | 500 mg, Bulk orders |

| Ambeed | This compound | 72925-16-7 | - | - |

| AK Scientific, Inc. | This compound | 72925-16-7 | - | - |

| Ark Pharm, Inc. | This compound | 72925-16-7 | - | - |

| Capot Chemical Co., Ltd. | This compound | 72925-16-7 | - | - |

| Chemieliva Pharmaceutical Co., Ltd. | This compound | 72925-16-7 | - | - |

| Dayang Chem (Hangzhou) Co.,Ltd. | This compound | 72925-16-7 | - | - |

| East Chemical Industry Co., Ltd. | This compound | 72925-16-7 | - | - |

| Hangzhou J&H Chemical Co., Ltd. | This compound | 72925-16-7 | - | - |

| Santa Cruz Biotechnology, Inc. | This compound | 72925-16-7 | - | - |

| Suzhou Vosun Chemical Co.,Ltd. | This compound | 72925-16-7 | - | - |

| TCASChem Tech Co., Ltd. | This compound | 72925-16-7 | - | - |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H17NO4 | |

| Molecular Weight | 215.25 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 138-143 °C | |

| Optical Activity | [α]/D -15.0, c = 0.5% in chloroform | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[1]

Reaction Scheme:

Materials:

-

Methyl (R)-1-Boc-pyrrolidine-3-carboxylate (10.00 mmol, 2.30 g)

-

Sodium hydroxide (20.00 mmol, 0.80 g)

-

Methanol (30 mL)

-

Water (15 mL)

-

2 M Glacial acetic acid

-

Dichloromethane (50 mL x 3)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sodium hydroxide (0.80 g) in water (15 mL).

-

In a separate flask, dissolve methyl (R)-1-Boc-pyrrolidine-3-carboxylate (2.30 g) in methanol (30 mL).

-

Add the sodium hydroxide solution to the methanol solution of the ester.

-

Stir the reaction mixture at room temperature for 3 hours.

-

After the reaction is complete, remove the methanol by concentration under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 4 with 2 M glacial acetic acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the organic phase under reduced pressure to yield the product.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard solid-phase peptide synthesis protocols. The following is a general workflow for the incorporation of this amino acid analog.

Experimental Workflow:

Detailed Methodologies:

-

Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound amino acid is removed by treating with a 20% solution of piperidine in DMF for 20 minutes.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.

-

Amino Acid Coupling: this compound (1.0 eq.) is pre-activated with a coupling agent such as 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) in DCM or DMF. The activated amino acid solution is then added to the deprotected resin and allowed to react for 1-2 hours.

-

Peptide Chain Elongation: The steps of Fmoc deprotection, washing, and coupling are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours at room temperature.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The pure peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

Signaling Pathway Context

Peptides incorporating constrained proline analogs like (R)-pyrrolidine-3-carboxylic acid have been investigated for their potential to modulate G-protein coupled receptors (GPCRs), such as the µ-opioid receptor. The rigid structure of the pyrrolidine ring can enforce a specific conformation on the peptide backbone, leading to enhanced receptor binding and signaling.

This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Methodological & Application

(R)-1-Boc-pyrrolidine-3-carboxylic Acid: A Versatile Tool in Modern Peptide Synthesis

(R)-1-Boc-pyrrolidine-3-carboxylic acid, a conformationally constrained proline analog, has emerged as a critical building block in peptide synthesis for researchers, scientists, and drug development professionals.[1][2][3] Its incorporation into peptide chains can impart unique structural properties, leading to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity.[1][4] This valuable synthetic tool is particularly instrumental in the development of peptidomimetics and novel therapeutic agents.[4][5]

This document provides detailed application notes and experimental protocols for the utilization of (R)-1-Boc-pyrrolidine-3-carboxylic acid in peptide synthesis, catering to the needs of professionals in drug discovery and development.

Application Notes

The pyrrolidine ring's inherent rigidity in (R)-1-Boc-pyrrolidine-3-carboxylic acid helps to lock the peptide backbone into specific conformations.[1] This pre-organization can be advantageous for optimizing interactions with biological targets, such as receptors and enzymes.[1][6]

Key Applications:

-

Peptidomimetics: This modified amino acid is a cornerstone in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved pharmacokinetic properties like enhanced stability and bioavailability.[4]

-

Drug Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[2][7] Its structural features are leveraged to design novel drug candidates with potential therapeutic applications, particularly in targeting neurological disorders.[2][7]

-

Conformational Constraint: The introduction of the rigid pyrrolidine scaffold can significantly influence the secondary structure of peptides, promoting the formation of turns or other defined structural motifs that may be essential for biological activity.

A notable application of this compound is in the synthesis of potent and selective agonists for the µ-opioid receptor.[1] Peptides incorporating this β-proline analog can adopt a bioactive conformation that enhances binding to the receptor, which is a G-protein coupled receptor (GPCR) involved in analgesic signaling pathways.[1]

Experimental Protocols

The following are generalized protocols for the incorporation of (R)-1-Boc-pyrrolidine-3-carboxylic acid into peptide chains using both solid-phase and solution-phase synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a C-terminally amidated peptide using the Fmoc/tBu strategy on a Rink Amide resin.[1]

1. Resin Preparation:

- Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

- Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

- Thoroughly wash the resin with DMF and dichloromethane (DCM).

2. Amino Acid Coupling:

- Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 5 minutes.

- Coupling: Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

- Washing: Wash the resin with DMF and DCM.

3. Incorporation of (R)-1-Boc-pyrrolidine-3-carboxylic acid:

- Follow the general amino acid coupling protocol (Step 2), using (R)-1-Boc-pyrrolidine-3-carboxylic acid in place of the Fmoc-protected amino acid.

4. Peptide Cleavage and Deprotection:

- After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

- Add a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the dried resin and shake for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the peptide.

5. Peptide Precipitation and Purification:

- Precipitate the crude peptide from the TFA filtrate by adding it to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

- Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and purify it using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[1]

Solution-Phase Peptide Synthesis

This protocol outlines the synthesis of a dipeptide fragment, (R)-1-Boc-pyrrolidine-3-carbonyl-Phe-OMe, as an example.[1]

1. Preparation of Phenylalanine Methyl Ester:

- Suspend H-Phe-OMe·HCl (1.0 equivalent) in DCM.

- Add triethylamine (TEA) (1.1 equivalents) and stir the mixture for 15 minutes at 0°C.

2. Activation of (R)-1-Boc-pyrrolidine-3-carboxylic acid:

- In a separate flask, dissolve (R)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.

- Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

- Stir the mixture at 0°C for 30 minutes.

3. Coupling Reaction:

- Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1.

- Allow the reaction to warm to room temperature and stir overnight.

4. Work-up and Purification:

- Filter the reaction mixture to remove the urea byproduct.

- Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the resulting dipeptide by flash chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, using solid-phase peptide synthesis.

| Parameter | Value |

| Crude Yield | 75-85% |

| Crude Purity (HPLC) | >70% |

| Final Yield (after purification) | 25-35% |

| Final Purity (HPLC) | >98% |

| Molecular Weight (Expected) | 628.7 g/mol |

| Molecular Weight (Observed, MS) | 628.6 [M+H]⁺ |

Visualizations

Caption: General workflows for solid-phase and solution-phase peptide synthesis.

Caption: Simplified µ-opioid receptor signaling pathway.[1]

References

Application Notes and Protocols for (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid as a Constrained Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, a conformationally constrained β-proline analog, is a valuable building block in modern medicinal chemistry and drug discovery. Its rigid pyrrolidine ring structure imparts unique conformational properties to peptides and small molecules, leading to enhanced biological activity, improved receptor selectivity, and increased enzymatic stability.[1] The incorporation of this constrained amino acid can lock the peptide backbone into a bioactive conformation, which is crucial for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptidomimetics, with a focus on its application in the development of µ-opioid receptor agonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Applications in Drug Discovery

The unique structural features of this compound make it a versatile scaffold for the design of novel therapeutics.

µ-Opioid Receptor Agonists

Peptides incorporating proline analogs, such as (R)-pyrrolidine-3-carboxylic acid, have been investigated as potent and selective agonists for the µ-opioid receptor.[1] The conformational rigidity imposed by the pyrrolidine ring can pre-organize the peptide backbone into a conformation that is favorable for receptor binding and signaling, leading to analgesic effects.[1]

Signaling Pathway of µ-Opioid Receptor Agonism

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesia. The binding of a peptide agonist containing (R)-pyrrolidine-3-carboxylic acid to the µ-opioid receptor promotes the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can directly inhibit Ca²⁺ channels and activate K⁺ channels, resulting in decreased neuronal excitability.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The pyrrolidine scaffold is a key structural feature in many potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis. DPP-IV inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.

Mechanism of Action of DPP-IV Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the plasma concentrations of active GLP-1 and GIP are increased. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.

Data Presentation

Synthesis of a Model Tetrapeptide

The following table summarizes expected quantitative data for the solid-phase synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, incorporating (R)-pyrrolidine-3-carboxylic acid. These values are based on typical yields and purities achieved in similar syntheses.[1]

| Parameter | Expected Value |

| Crude Peptide Yield | 70-85% |

| Purity (by HPLC) | >95% |

| Molecular Weight (Expected) | 599.69 g/mol |

| Molecular Weight (Observed by MS) | 599.7 g/mol [M+H]⁺ |

Biological Activity of Pyrrolidine-Containing DPP-IV Inhibitors

The incorporation of a pyrrolidine ring is a common strategy in the design of potent DPP-IV inhibitors. The table below presents the in vitro inhibitory activities (IC₅₀) of representative pyrrolidine-containing compounds against the DPP-IV enzyme.

| Compound | Pyrrolidine Moiety | IC₅₀ (µM) |

| Compound 1 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 |

| Compound 2 | 4-benzylpiperidine derivative | 1.6 ± 0.04 |

| Compound 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 |

| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 |

Data from a study on novel dipeptidyl peptidase IV inhibitors.

Conformational Analysis of Peptides

The conformational preferences of the pyrrolidine ring in peptides can be studied using NMR spectroscopy and computational methods. The puckering of the five-membered ring is a key determinant of the overall peptide conformation. The two predominant pucker modes are Cγ-exo and Cγ-endo. The introduction of substituents on the pyrrolidine ring can significantly influence the equilibrium between these conformers.

| Dihedral Angle | Cγ-exo Conformation | Cγ-endo Conformation |

| Φ (phi) | ~ -60° | ~ -60° |

| Ψ (psi) | ~ +140° | ~ -35° |

| ω (omega) | ~ 180° (trans) | ~ 180° (trans) |

| χ1 (chi1) | ~ +20° | ~ -20° |

Note: These are idealized values and can vary depending on the specific peptide sequence and environment.

Experimental Protocols

Solid-Phase Synthesis of a Model Tetrapeptide: Tyr-(R)-β-Pro-Trp-Phe-NH₂

This protocol outlines the manual solid-phase synthesis of a model tetrapeptide using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH

-

This compound (Boc-(R)-β-Pro-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the following order:

-

Fmoc-Trp(Boc)-OH

-

Boc-(R)-β-Pro-OH

-

Fmoc-Tyr(tBu)-OH

-

-

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water). Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Experimental Workflow for Peptidomimetic Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a peptidomimetic incorporating this compound.

Conclusion

This compound is a powerful tool for medicinal chemists seeking to introduce conformational constraints into peptides and small molecules. Its incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this document provide a comprehensive guide for the effective utilization of this versatile building block in drug discovery and development programs.

References

The Role of (R)-Boc-pyrrolidine-3-carboxylic Acid in Modern Drug Discovery: Applications and Protocols

(R)-Boc-pyrrolidine-3-carboxylic acid , a protected form of the chiral β-amino acid (R)-pyrrolidine-3-carboxylic acid, stands as a cornerstone chiral building block in medicinal chemistry. Its rigid, five-membered ring structure provides a well-defined three-dimensional scaffold, enabling the precise spatial arrangement of functional groups. This characteristic is paramount for achieving high-affinity and selective interactions with biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile scaffold in synthesizing potent enzyme inhibitors for various therapeutic areas.

Application 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Introduction: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. By preventing incretin degradation, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control. Several highly successful oral antidiabetic drugs, including Vildagliptin and Saxagliptin, are based on a pyrrolidine scaffold, demonstrating the scaffold's effectiveness in targeting the DPP-4 active site.

Signaling Pathway: The diagram below illustrates the mechanism of action for DPP-4 inhibitors in the incretin pathway.

Quantitative Data: Potency of Pyrrolidine-based DPP-4 Inhibitors

| Compound | Target | Metric | Value (nM) |

| Vildagliptin | DPP-4 | IC₅₀ | 4.5[1] |

| Saxagliptin | DPP-4 | IC₅₀ | 26 - 50[2][3][4] |

| Saxagliptin | DPP-4 | Kᵢ | 1.3[2][4][5] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human DPP-4.

-

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (pH 7.5) with 0.1% BSA

-

Test compound (derived from (R)-Boc-pyrrolidine-3-carboxylic acid)

-

Reference inhibitor (e.g., Vildagliptin)

-

96-well black microplates

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute into Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 50 µL of the diluted test compound or reference inhibitor solutions to appropriate wells. Include "enzyme control" (buffer + DMSO) and "no enzyme" (buffer only) wells.

-

Add 25 µL of diluted recombinant human DPP-4 enzyme solution to all wells except the "no enzyme" control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each compound concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to calculate the IC₅₀ value.

-

Application 2: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

Introduction: The Hepatitis C Virus (HCV) NS3/4A serine protease is a viral enzyme essential for cleaving the HCV polyprotein into functional viral proteins, a critical step for viral replication.[6] Consequently, inhibiting this protease is a prime strategy for antiviral therapy. Several potent direct-acting antivirals incorporate scaffolds derived from chiral amino acids, including pyrrolidine derivatives, to mimic the natural peptide substrate and bind tightly to the enzyme's active site. Boceprevir and Danoprevir are examples of such successful therapeutic agents.[6][7]

Experimental Workflow: The following diagram outlines a generalized synthetic workflow for constructing HCV protease inhibitors starting from (R)-Boc-pyrrolidine-3-carboxylic acid.

Quantitative Data: Potency of HCV NS3/4A Protease Inhibitors

| Compound | Target | Metric | Value (nM) |

| Danoprevir | HCV NS3/4A Protease | IC₅₀ | 0.2 - 3.5[2][3] |

| Boceprevir | HCV NS3/4A Protease | Kᵢ | 14[6] |

Experimental Protocol: HCV NS3/4A Protease FRET Assay

This protocol uses a Fluorescence Resonance Energy Transfer (FRET) peptide substrate to measure enzyme activity.

-

Materials:

-

Recombinant HCV NS3/4A protease (genotype 1b)

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-C(5-FAMsp)-NH₂)

-

Assay Buffer: HEPES (pH 7.5), NaCl, DTT, CHAPS, and glycerol

-

Test compound

-

Reference inhibitor (e.g., Danoprevir)

-

384-well black microplates

-

DMSO

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute into Assay Buffer.

-

Add 10 µL of the diluted compound solutions to the wells of a 384-well plate.

-

Add 10 µL of the HCV NS3/4A protease solution to the wells and mix.

-

Pre-incubate the plate at 25°C for 30 minutes.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution.

-

Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over 60 minutes using a plate reader. Substrate cleavage separates the quencher and fluorophore, resulting in a signal increase.

-

Calculate the reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the data and perform a non-linear regression analysis to determine the IC₅₀ or Kᵢ value.

-

Application 3: Factor XIa (FXIa) Inhibitors for Anticoagulation

Introduction: Factor XIa (FXIa) is a serine protease that plays a significant role in the intrinsic pathway of the blood coagulation cascade, primarily by amplifying thrombin generation.[8] Targeting FXIa is a promising anticoagulant strategy because genetic deficiencies in Factor XI are associated with a reduced risk of thrombosis without a corresponding increase in spontaneous bleeding. This suggests that inhibiting FXIa could prevent pathological clot formation with a lower bleeding risk compared to traditional anticoagulants. Milvexian is an oral, small-molecule inhibitor of FXIa currently in clinical development that showcases this therapeutic approach.[7]

Signaling Pathway: The diagram shows a simplified view of the intrinsic coagulation cascade, highlighting the position of Factor XIa.

Quantitative Data: Potency of a Novel Factor XIa Inhibitor

| Compound | Target | Metric | Value (nM) |

| Milvexian (BMS-986177) | Human Factor XIa | Kᵢ | 0.11[6] |

Experimental Protocol: Factor XIa Chromogenic Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of FXIa using a color-producing substrate.

-

Materials:

-

Human Factor XIa

-

Chromogenic FXIa substrate (e.g., S-2366)

-

Assay Buffer: Tris-HCl (pH 7.4) containing NaCl, PEG-8000, and BSA

-

Test compound (e.g., Milvexian)

-

96-well clear microplates

-

DMSO

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, followed by dilution in Assay Buffer.

-

Add 25 µL of the diluted compound solutions to the wells of a 96-well plate.

-

Add 50 µL of the human FXIa enzyme solution to the wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate S-2366.

-

Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm.

-

Read the absorbance every minute for 10-20 minutes in kinetic mode.

-

Calculate the rate of substrate hydrolysis (change in absorbance over time) for each well.

-

Determine the percent inhibition at each concentration of the test compound.

-

Plot the data and calculate the IC₅₀ or Kᵢ value through non-linear regression analysis.

-

General Synthetic Protocols

The following are foundational protocols for modifying (R)-pyrrolidine-3-carboxylic acid.

Protocol 1: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

This protocol protects the secondary amine of the pyrrolidine ring, allowing for selective modification of the carboxylic acid group.

-

Materials:

-

(R)-pyrrolidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Diethyl ether

-

Hydrochloric acid (HCl, 3N)

-

Water

-

-

Procedure:

-

Dissolve (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N NaOH.

-

Prepare a solution of Boc₂O (1.1 equivalents) in dioxane.

-

Add the Boc₂O solution to the amino acid solution at room temperature and stir vigorously for 1.5-2 hours.

-

After the reaction, dilute the mixture with diethyl ether.

-

Wash the organic phase with 1N NaOH to remove any unreacted amino acid.

-

Acidify the combined aqueous phases to a pH of 2-3 with 3N HCl.

-

Extract the acidified aqueous phase three times with diethyl ether.

-

Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-Boc-pyrrolidine-3-carboxylic acid as a solid.

-

Protocol 2: General Amide Coupling (EDC/HOBt)

This protocol forms an amide bond between the protected (R)-Boc-pyrrolidine-3-carboxylic acid and a primary or secondary amine.

-

Materials:

-

(R)-Boc-pyrrolidine-3-carboxylic acid

-

Desired amine (1.0 equivalent)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

-

Hydroxybenzotriazole (HOBt, 1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve (R)-Boc-pyrrolidine-3-carboxylic acid in anhydrous DMF or DCM.

-

Add HOBt and EDC to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine, followed by the dropwise addition of DIPEA.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure amide product.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Danoprevir - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Amide Coupling of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into molecules to impart conformational rigidity and specific stereochemistry. The efficient formation of an amide bond is a critical step in the utilization of this intermediate. This document provides detailed application notes and protocols for common amide coupling methods for this substrate, including the use of carbodiimide reagents (EDC/HOBt), uronium salts (HATU), and phosphonium anhydride reagents (T3P).

Data Presentation: Comparison of Amide Coupling Protocols

The selection of a coupling reagent is crucial for optimizing reaction yield, minimizing side reactions, and ensuring the preservation of stereochemical integrity. The following table summarizes quantitative data for various amide coupling protocols with this compound and other similar Boc-protected amino acids.

| Coupling Protocol | Amine Substrate | Solvent | Base | Reaction Time | Yield (%) | Purity | Reference |

| EDC/HOBt | Substituted Amine | DMF | - | Room Temp. | - | - | [1] |

| EDC/HOBt/DIPEA | Aniline/Cyclohexylamine | DCM | DIPEA | Not Specified | High | Not Specified | [2] |

| EDC/HOBt | Phenylalanine methyl ester | DCM | TEA | Overnight | High | Not Specified | [3] |

| EDC/DMAP (cat. HOBt) | Electron-deficient anilines | Acetonitrile | DIPEA | 5-42 h | 57-93 | High | [4] |

| HATU | Electron-deficient aniline | DMF | DIPEA | 5 h | 38 | High | [4] |

| HATU/DIPEA | Sterically hindered amines | DMF | DIPEA | 2 h | High | Not Specified | [3] |

| T3P | Chiral piperidine | Not Specified | Not Specified | Not Specified | 88 | High | [5] |

| T3P/Pyridine | 2-aminopyridine | Not Specified | Pyridine | Not Specified | High | High | [5] |

| HBTU/DIEA | 3-benzylphenyl)amine | DMF | DIEA | 5 h | 85 | >97% | Not Specified |

Experimental Protocols

Detailed methodologies for the key amide coupling protocols are provided below. These protocols are intended as a starting point and may require optimization based on the specific amine substrate.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and cost-effective method for amide bond formation. The addition of HOBt suppresses racemization and improves reaction efficiency.[1][6]

Materials:

-

This compound (1.0 eq)

-

Amine (1.0-1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2-1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the amine (1.0-1.2 eq).

-

Dissolve the starting materials in anhydrous DCM or DMF.

-

Add HOBt (1.2-1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA or TEA (2.0-3.0 eq) to the stirred solution.

-

Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent, particularly useful for sterically hindered substrates and challenging couplings where racemization is a concern.[7][8]

Materials:

-

This compound (1.0 eq)

-

Amine (1.0-1.2 eq)

-

HATU (1.1-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1-1.5 eq) to the solution.

-

Add DIPEA (2.0-4.0 eq) to the reaction mixture and stir for 5-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.0-1.2 eq) to the activated acid solution.

-

Stir the reaction mixture at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 3: T3P® Mediated Amide Coupling

Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent known for its high reactivity, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[5][9]

Materials:

-

This compound (1.0 eq)

-

Amine (1.0-1.2 eq)

-

T3P® (50% solution in ethyl acetate or DMF) (1.5-2.0 eq)

-

Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

-

Anhydrous Ethyl Acetate or Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.0-1.2 eq).

-

Dissolve the starting materials in anhydrous ethyl acetate or DCM.

-

Add pyridine or DIPEA (3.0-4.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add the T3P® solution (1.5-2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with water and brine. The aqueous washes effectively remove the phosphonic acid byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography if necessary.

Visualizations

Signaling Pathway in Drug Development

Derivatives of (R)-pyrrolidine-3-carboxylic acid are often designed as enzyme inhibitors or receptor modulators. The following diagram illustrates a generic enzyme inhibition pathway, a common mechanism of action for drugs developed using this scaffold.

Caption: Enzyme inhibition by a derivative of (R)-pyrrolidine-3-carboxylic acid.

Experimental Workflow for Amide Coupling

The following diagram outlines a general workflow for the solution-phase synthesis and purification of an amide derivative of this compound.

Caption: General workflow for amide coupling and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]

Application Notes: Incorporation of (R)-Boc-pyrrolidine-3-carboxylic Acid into Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Boc-pyrrolidine-3-carboxylic acid is a chiral cyclic amino acid that serves as a versatile scaffold in medicinal chemistry and drug discovery.[1][2] Its incorporation into peptide chains imparts conformational rigidity, a key attribute for enhancing biological activity, receptor selectivity, and enzymatic stability of the resulting peptidomimetics.[3] This constrained proline analog can lock the peptide backbone into a bioactive conformation, leading to improved binding affinity with biological targets.[3] Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor stability and low bioavailability.[4][5] The use of (R)-Boc-pyrrolidine-3-carboxylic acid and its derivatives has been explored in the development of potent therapeutics, including µ-opioid receptor agonists, DPP-IV inhibitors, and Factor XIa inhibitors.[3][6]

Biological Context: Targeting the µ-Opioid Receptor

Peptidomimetics containing (R)-pyrrolidine-3-carboxylic acid have been investigated as potent and selective agonists for the µ-opioid receptor.[3] This G-protein coupled receptor (GPCR) mediates the analgesic effects of opioids.[3] Upon agonist binding, the receptor activates a signaling cascade that leads to pain relief.[3] The constrained pyrrolidine ring helps to pre-organize the peptidomimetic into a conformation that is favorable for receptor binding and activation.[3]

µ-Opioid Receptor Signaling Pathway

Caption: µ-Opioid Receptor Signaling Pathway.

Data Presentation: Biological Activity of Analogs

The following table summarizes the biological activity of various peptidomimetics and related compounds derived from pyrrolidine-3-carboxylic acid analogs.

| Compound/Analog | Target(s) | IC50/Ki (nM) | Selectivity |

| A-308165 | ETB | Ki = 0.007 nM | >27,000-fold vs. ETA |

| Atrasentan (ABT-627) | ETA | Ki = 0.036 nM | High for ETA |

| Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chain | ETA/ETB | Sub-nanomolar | ETA/ETB ratio ≈ 1 |

| 2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid | ETA | High potency | High for ETA |

This data is compiled from studies on various pyrrolidine-3-carboxylic acid derivatives and their analogs.[1]

Experimental Protocols

Solid-Phase Synthesis of a Model Tetrapeptide (Tyr-(R)-β-Pro-Trp-Phe-NH₂)

This protocol details the solid-phase synthesis of a model tetrapeptide incorporating (R)-pyrrolidine-3-carboxylic acid.[3]

Caption: Solid-Phase Peptide Synthesis Workflow.

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, Fmoc-Tyr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HBTU, HOBt, HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a 95:2.5:2.5 ratio[3]

-

Diethyl ether

-

Acetonitrile (ACN)

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[3]

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[3]

-

First Amino Acid Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using the Kaiser test.[3]

-

Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids: Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, and Fmoc-Tyr(tBu)-OH. For coupling (R)-pyrrolidine-3-carboxylic acid, using a more potent coupling reagent like HATU (2.9 eq.) with DIPEA (6 eq.) is recommended to ensure high coupling efficiency due to potential steric hindrance.[3]

-

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.[3]

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally Methanol (MeOH), then dry under vacuum.[3]

-

Cleavage and Deprotection: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.[3]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[3]